molecular formula C23H17ClN2O4 B509219 N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 425418-98-0

N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B509219
CAS No.: 425418-98-0
M. Wt: 420.8g/mol
InChI Key: RKXPOWXNNKOYDU-UHFFFAOYSA-N
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Description

N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a chlorobenzoyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-chlorobenzoyl amide: The 3-chlorobenzoyl chloride is then reacted with 4-amino-2-methoxybenzoic acid in the presence of a base such as triethylamine.

    Cyclization to form benzofuran: The resulting intermediate undergoes cyclization with 2-hydroxybenzaldehyde under acidic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorobenzoyl amide moiety can be reduced to form an amine.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
  • Sodium 4-[(4-chlorobenzoyl)amino]benzoate

Uniqueness

N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specific activity against certain biological targets.

Properties

CAS No.

425418-98-0

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8g/mol

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17ClN2O4/c1-29-20-13-17(25-22(27)15-6-4-7-16(24)11-15)9-10-18(20)26-23(28)21-12-14-5-2-3-8-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

RKXPOWXNNKOYDU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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